RAR Activation Potency: Methyl 13-cis-4-Oxoretinoate as a Precursor to a Highly Potent RARβ Agonist
The free acid of Methyl 13-cis-4-Oxoretinoate, 4-oxoretinoic acid (4-oxo-RA), demonstrates a >21-fold greater potency for activating RARβ-mediated transcription (EC50 = 8 nM) compared to its parent compound, 13-cis-retinoic acid (13-cis-RA; EC50 = 47 nM). It is also >4-fold more potent than all-trans-retinoic acid (ATRA) at RARα (EC50 = 33 nM vs. 169 nM) [1]. These data position 4-oxo-RA as a selective, high-potency RARβ ligand, and the methyl ester serves as a stable, cell-permeable prodrug or an essential standard for quantifying the active metabolite .
| Evidence Dimension | RARβ Transcriptional Activation Potency (EC50) |
|---|---|
| Target Compound Data | 8 nM (4-oxo-RA, the metabolite of Methyl 13-cis-4-Oxoretinoate) |
| Comparator Or Baseline | 13-cis-retinoic acid (47 nM); all-trans-retinoic acid (ATRA) (9 nM) |
| Quantified Difference | ~5.9-fold more potent than 13-cis-RA; ~1.1-fold more potent than ATRA at RARβ |
| Conditions | COS-7 cells cotransfected with human RARβ expression vector and RARE-tk-Luc reporter plasmid |
Why This Matters
For researchers investigating retinoid-mediated gene regulation, procuring Methyl 13-cis-4-Oxoretinoate provides a definitive tool to study RARβ-specific pathways, circumventing the confounding polypharmacology and lower potency of 13-cis-RA.
- [1] Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. View Source
